

Protocol for Heterologous Expression and Purification of Microcin H47

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Compound of Interest

Compound Name: *Microcin H47*

Cat. No.: *B1577373*

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These application notes provide a detailed protocol for the heterologous expression of **Microcin H47** (MccH47) in *Escherichia coli* and its subsequent purification. This protocol is intended for researchers, scientists, and drug development professionals familiar with standard molecular biology and protein biochemistry techniques.

Introduction

Microcin H47 (MccH47) is a ribosomally synthesized antimicrobial peptide produced by some strains of *E. coli*. It exhibits potent bactericidal activity, primarily against other Enterobacteriaceae, by targeting the F₀F₁ ATP synthase.^[1] Its unique mechanism of action and narrow spectrum of activity make it a promising candidate for the development of novel antimicrobial agents. The heterologous expression of MccH47 is essential for its detailed characterization and preclinical evaluation.

This protocol describes the expression of a His-tagged MccH47 variant in an *E. coli* host strain deficient in arabinose metabolism, followed by immobilized metal affinity chromatography (IMAC) for purification.

Materials and Reagents

Bacterial Strains and Plasmids

- Expression Host: E. coli NEB10 β (New England Biolabs) or other suitable strain with an araD139 mutation. This mutation prevents the metabolism of L-arabinose, ensuring sustained induction of the pBAD promoter.
- Expression Plasmid: A pBAD-based expression vector (e.g., pBAD/HisA) containing the MccH47 gene cluster (including synthesis, modification, and immunity genes) with an N- or C-terminal 6xHis-tag on the MccH47 structural gene (mchB).

Media and Buffers

- Luria-Bertani (LB) broth and agar
- Ampicillin (100 μ g/mL)
- L-arabinose (20% w/v stock solution, filter-sterilized)
- Lysis Buffer (Native Conditions): 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
- Wash Buffer (Native Conditions): 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
- Elution Buffer (Native Conditions): 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
- Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Experimental Protocols

Transformation of Expression Host

- Thaw a vial of competent E. coli NEB10 β cells on ice.
- Add 1-5 μ L of the MccH47 expression plasmid to the cells.
- Incubate on ice for 30 minutes.

- Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
- Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
- Plate 100 µL of the cell suspension on LB agar plates containing 100 µg/mL ampicillin.
- Incubate the plates overnight at 37°C.

Expression of Microcin H47

- Inoculate a single colony from the transformation plate into 5 mL of LB broth containing 100 µg/mL ampicillin.
- Incubate overnight at 37°C with shaking (220 rpm).
- The next day, inoculate 1 L of LB broth containing 100 µg/mL ampicillin with the overnight culture (1:100 dilution).
- Grow the culture at 37°C with shaking to an OD600 of 0.5-0.6.
- Induce protein expression by adding L-arabinose to a final concentration of 0.2% (w/v).
- Continue to incubate the culture for 4-6 hours at 30°C with shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Microcin H47

- Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Equilibrate a Ni-NTA affinity column with 5 column volumes of Lysis Buffer.

- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of Wash Buffer.
- Elute the His-tagged MccH47 with 5 column volumes of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to confirm the presence and purity of MccH47.
- Pool the fractions containing pure MccH47 and dialyze against PBS at 4°C overnight to remove imidazole.
- Determine the protein concentration using a suitable method (e.g., Bradford assay or BCA assay).

Antimicrobial Activity Assay (MIC Determination)

The antimicrobial activity of the purified MccH47 can be determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

- Prepare a 2-fold serial dilution of the purified MccH47 in CAMHB in a 96-well microtiter plate.
- Prepare an inoculum of the target bacterial strain (e.g., *E. coli*, *Salmonella enterica*) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5×10^5 CFU/mL in each well.
- Inoculate each well of the microtiter plate with the bacterial suspension.
- Include a positive control (bacteria in broth without MccH47) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of MccH47 that completely inhibits visible growth of the bacteria.

Data Presentation

Table 1: Expected Yield of Purified Microcin H47

Parameter	Value	Reference
Expression Volume	1 Liter	N/A
Expected Yield	1-5 mg	Estimated

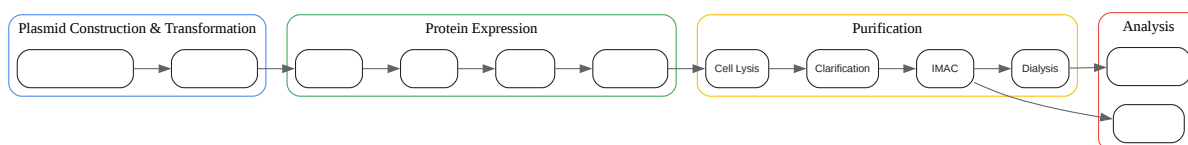
Note: The yield is an estimate and can vary depending on the specific expression construct and optimization of expression and purification conditions.

Table 2: Minimum Inhibitory Concentrations (MICs) of Purified MccH47 against various Enterobacteriaceae

Bacterial Strain	MIC ($\mu\text{g/mL}$)	Reference
Escherichia coli K-12	< 75	[2]
Salmonella enterica serovar Typhimurium	< 75	[2]
Klebsiella pneumoniae (Carbapenem-resistant)	< 75	[2]
Enterobacter cloacae (MDR)	< 75	[2]

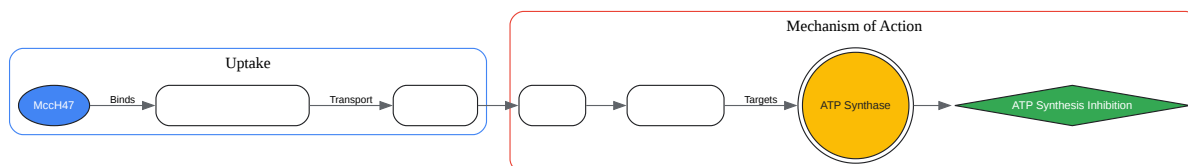
MDR: Multi-drug resistant. Data from Palmer et al., 2020.[2]

Visualizations



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Caption: Experimental workflow for heterologous expression and purification of **Microcin H47**.



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Caption: Proposed mechanism of action for **Microcin H47**.

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References

- [1. Microcin H47: A Class IIb Microcin with Potent Activity Against Multidrug Resistant Enterobacteriaceae - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Protocol for Heterologous Expression and Purification of Microcin H47]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1577373/docs#protocol-for-heterologous-expression-and-purification-of-microcin-h47\]](https://www.benchchem.com/product/b1577373/docs#protocol-for-heterologous-expression-and-purification-of-microcin-h47)

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